molecular formula C10H10F3NO2 B556743 2-(Trifluoromethyl)-D-phenylalanine CAS No. 130930-49-3

2-(Trifluoromethyl)-D-phenylalanine

Cat. No.: B556743
CAS No.: 130930-49-3
M. Wt: 233.19 g/mol
InChI Key: IOABLDGLYOGEHY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-D-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenylalanine structure.

Mechanism of Action

Target of Action

It’s known that trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities

Mode of Action

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 2-(Trifluoromethyl)-D-phenylalanine could play a significant role in its interaction with its targets.

Biochemical Pathways

It’s known that fluorinated drugs can significantly affect pharmaceutical growth . More research is needed to elucidate the specific biochemical pathways influenced by this compound.

Pharmacokinetics

A study on a similar compound, [18f]sdm-18, showed that the modification of the imidazole moiety with a trifluoromethyl group resulted in faster kinetics for tracer uptake . This suggests that this compound might also exhibit similar pharmacokinetic properties.

Result of Action

It’s known that fluorinated drugs can exhibit various pharmacological activities . More research is needed to understand the specific molecular and cellular effects of this compound.

Action Environment

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in this compound could play a significant role in its interaction with environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-D-phenylalanine may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce various trifluoromethylated aromatic compounds .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-D-phenylalanine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

(2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABLDGLYOGEHY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426491
Record name 2-(Trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130930-49-3
Record name 2-(Trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 2
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 3
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 4
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 5
2-(Trifluoromethyl)-D-phenylalanine
Reactant of Route 6
2-(Trifluoromethyl)-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.